

# In-Depth Technical Guide: Toxicology and Safety Profile of BAY-204 (BRD3727)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**BAY-204** (also known as BRD3727) is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 Alpha (CSNK1 $\alpha$ ) with potential therapeutic applications in oncology, particularly in acute myeloid leukemia (AML) and FAM83-high solid tumors. This technical guide provides a comprehensive overview of the available non-clinical toxicology and safety data for **BAY-204**. Due to the limited publicly available information, this guide focuses on the data presented in patent literature and scientific abstracts. The information herein is intended to support further research and development of this compound.

### Introduction

**BAY-204** is a novel small molecule that targets CSNK1 $\alpha$ , a serine/threonine kinase implicated in various cellular processes, including cell division and signaling pathways critical for cancer cell survival. Inhibition of CSNK1 $\alpha$  is a promising therapeutic strategy, and **BAY-204** has demonstrated significant anti-tumor efficacy in preclinical models. A thorough understanding of its toxicology and safety profile is paramount for its continued development.

# **Chemical and Physical Properties**



| Property          | Value                                                                                                                                   |  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | N-(5-(3-((3-fluoro-4-<br>(trifluoromethyl)phenyl)amino)-1-methyl-1H-<br>pyrazole-4-carboxamido)pyridin-2-<br>yl)cyclopropanecarboxamide |  |
| Synonyms          | BRD3727                                                                                                                                 |  |
| Molecular Formula | C23H20F4N8O2                                                                                                                            |  |
| Molecular Weight  | 516.45 g/mol                                                                                                                            |  |
| CAS Number        | 2468784-57-6                                                                                                                            |  |

# **Non-Clinical Toxicology**

Detailed, peer-reviewed toxicology studies for **BAY-204** are not yet publicly available. The primary source of the following information is derived from the patent application WO2020161257 A1, which describes the invention and initial characterization of **BAY-204** and related compounds.

# **Acute Toxicity**

Quantitative single-dose acute toxicity data, such as LD50 values, have not been disclosed in the available literature.

### **Repeat-Dose Toxicity**

Information regarding sub-chronic or chronic repeat-dose toxicity studies is not yet publicly available.

## **In Vitro Toxicology**

The patent document WO2020161257 A1 alludes to standard in vitro safety profiling, although specific data for **BAY-204** is not explicitly detailed. Typically, such profiling would include assays to assess:

 Cytotoxicity: Evaluation of the concentration of BAY-204 that causes cell death in various cell lines.



- Genotoxicity: Assessment of the potential for BAY-204 to damage DNA, often evaluated using Ames, micronucleus, and chromosome aberration assays.
- hERG Channel Inhibition: A critical in vitro assay to assess the risk of drug-induced QT prolongation and potential cardiac arrhythmias.

Without specific data, a definitive statement on the in vitro toxicological profile of **BAY-204** cannot be made.

# **Safety Pharmacology**

Details from dedicated safety pharmacology studies, which investigate the potential adverse effects of a drug candidate on major physiological systems (central nervous, cardiovascular, and respiratory), are not yet available in the public domain.

### **Pharmacokinetics and Metabolism**

A conference abstract provides some initial insights into the pharmacokinetic properties of **BAY-204**.

| Parameter            | Finding                         | Reference |
|----------------------|---------------------------------|-----------|
| Oral Bioavailability | BAY-204 is orally bioavailable. | [1]       |

Further details on absorption, distribution, metabolism, and excretion (ADME) are not yet published.

# In Vivo Efficacy and Tolerability

The available conference abstract indicates that **BAY-204** has been evaluated in multiple murine cell line xenograft models and demonstrated promising efficacy. The abstract also mentions an "achievable therapeutic index in preclinical models"[1]. This suggests that doses of **BAY-204** that are effective against tumors were tolerated by the animals in these studies, implying a window of safety. However, specific details on dose levels, duration of treatment, and observed adverse effects are not provided.



# Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the context in which **BAY-204** is studied, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating kinase inhibitors.



Simplified CSNK1α Signaling Pathway

Click to download full resolution via product page

Caption: Simplified signaling pathway of CSNK1 $\alpha$  and the inhibitory action of **BAY-204**.



# Compound Synthesis (BAY-204) In Vitro Kinase Assay (IC50 Determination) Cell-Based Assays (Proliferation, Apoptosis) In Vivo Xenograft Models (Efficacy & Tolerability) Safety & Toxicology Studies (IND-Enabling)

General Experimental Workflow for Kinase Inhibitor Evaluation

Click to download full resolution via product page

Clinical Trials

Caption: A generalized workflow for the preclinical evaluation of a kinase inhibitor like BAY-204.

### **Conclusion and Future Directions**

The currently available data on the toxicology and safety profile of **BAY-204** (BRD3727) is limited, primarily indicating its oral bioavailability and a likely acceptable therapeutic window in preclinical cancer models. As a potent inhibitor of CSNK1 $\alpha$ , a comprehensive assessment of its safety profile is critical for its progression into clinical development.

For a complete understanding, the following data will be essential:



- Full GLP-compliant toxicology studies: Including acute, sub-chronic, and chronic toxicity in at least two species (one rodent, one non-rodent).
- Genotoxicity battery: A complete set of in vitro and in vivo assays.
- Safety pharmacology studies: To assess effects on vital organ systems.
- Reproductive and developmental toxicology studies.
- Carcinogenicity studies.

Researchers and drug development professionals are encouraged to consult the primary patent literature and monitor for future publications that will undoubtedly provide a more detailed characterization of the safety and toxicology of this promising therapeutic candidate.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Toxicology and Safety Profile of BAY-204 (BRD3727)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411432#bay-204-toxicology-and-safety-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com